molecular formula C7H7Br2N B8766453 2-Bromo-6-(1-bromoethyl)pyridine

2-Bromo-6-(1-bromoethyl)pyridine

Cat. No.: B8766453
M. Wt: 264.94 g/mol
InChI Key: JCKQCMWJRYPFEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-(1-bromoethyl)pyridine (CAS: 937268-66-1) is a brominated pyridine derivative characterized by two bromine substituents: one at the pyridine ring’s 2-position and another on an ethyl group at the 6-position. This compound’s structure confers high reactivity, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and the construction of complex heterocyclic systems .

Properties

Molecular Formula

C7H7Br2N

Molecular Weight

264.94 g/mol

IUPAC Name

2-bromo-6-(1-bromoethyl)pyridine

InChI

InChI=1S/C7H7Br2N/c1-5(8)6-3-2-4-7(9)10-6/h2-5H,1H3

InChI Key

JCKQCMWJRYPFEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=CC=C1)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Reactivity Comparisons

Substituent Effects on Reactivity :

  • The bromoethyl group in this compound allows sequential functionalization, enabling its use in multi-step syntheses. This contrasts with 2-bromo-6-(trifluoromethyl)pyridine , where the electron-withdrawing trifluoromethyl group stabilizes the ring but limits further substitution .
  • 2-Bromo-6-tert-butylpyridine ’s bulky tert-butyl group enhances steric hindrance, making it useful in designing ligands for transition-metal catalysts .

Synthetic Utility :

  • The dual bromine sites in this compound facilitate regioselective cross-coupling reactions, similar to 2-bromo-6-(trimethylsilyl)pyridine , which undergoes selective substitutions at the bromine site while retaining the silyl group .

Biological Activity: Derivatives like 7c (a triazole-imidazole hybrid) exhibit potent anticancer activity (IC₅₀ <5 µM against HT-1080 cells) due to synergistic effects of heterocyclic moieties .

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